Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

¹H NMR spectroscopy Process impurity identification Imidazole intermediate characterization

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1) is a fully characterized, single-reference-standard process-related impurity of the antihypertensive prodrug olmesartan medoxomil. Designated as Methoxy imidazole in the seminal impurity profiling study of the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1), this compound arises during Grignard-mediated synthesis and is observed at HPLC levels ranging from 0.05% to 0.8%.

Molecular Formula C13H22N2O3
Molecular Weight 254.33
CAS No. 1092980-84-1
Cat. No. B585310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
CAS1092980-84-1
SynonymsEthyl 4-(1-Methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate; 
Molecular FormulaC13H22N2O3
Molecular Weight254.33
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(C)(C)OC)C(=O)OCC
InChIInChI=1S/C13H22N2O3/c1-6-8-9-14-10(12(16)18-7-2)11(15-9)13(3,4)17-5/h6-8H2,1-5H3,(H,14,15)
InChIKeyPNUAPKRLOISMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1): Olmesartan Medoxomil Process-Related Impurity Reference Standard Procurement Guide


Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1) is a fully characterized, single-reference-standard process-related impurity of the antihypertensive prodrug olmesartan medoxomil [1]. Designated as Methoxy imidazole (14) in the seminal impurity profiling study of the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1), this compound arises during Grignard-mediated synthesis and is observed at HPLC levels ranging from 0.05% to 0.8% [2][3]. It is also referred to as Olmesartan Medoxomil Impurity 3, Olmesartan intermediate impurity IV, and the D-Me or OLM-Me impurity in patent literature, where its control below 0.1% area by HPLC is mandated for regulatory compliance [4][5]. The compound is supplied with comprehensive characterization data (¹H NMR, ¹³C NMR, MS, HPLC) and can be provided with traceability to USP or EP pharmacopoeial standards upon feasibility [6].

Why Generic Substitution Fails for Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1): The Methoxy-Hydroxy Paradox and Regioisomeric Ambiguity


Substituting CAS 1092980-84-1 with the structurally similar hydroxy analog (CAS 144689-93-0) or with the regioisomeric 5-methoxy-4-carboxylate variant will produce analytically invalid results because the methoxy group imparts fundamentally different chromatographic retention, UV absorption characteristics, and mass spectrometric fragmentation patterns. The ¹H NMR spectrum of the target compound displays a diagnostic methoxy singlet at δ 3.71 ppm (CDCl₃) that is absent in the hydroxy analog, providing unambiguous structural confirmation [1]. Furthermore, multiple vendors supply compounds listed under the name 'Olmesartan Impurity 3' that correspond to entirely different CAS numbers (e.g., CAS 1227626-50-7 with molecular formula C₄₄H₄₂N₆O₂, MW 686.84), creating a high risk of procurement error if the compound is ordered solely by trivial name . The target compound is specifically the 4-methoxy-5-carboxylate imidazole regioisomer; the 5-methoxy-4-carboxylate regioisomer (also listed under CAS 1092980-84-1 by some vendors) may exhibit different chromatographic behavior and must be verified by NMR before use as a reference standard [2].

Quantitative Differentiation Evidence: Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1) Versus Closest Analogs


¹H NMR Structural Confirmation: Methoxy Singlet at δ 3.71 ppm Distinguishes Target Compound from Hydroxy Analog

The target compound (Methoxy imidazole, 14) exhibits a characteristic three-proton methoxy singlet at δ 3.71 ppm (CDCl₃/TMS, 300 MHz) that is completely absent in the direct synthetic precursor ethyl carbinol imidazole (13) and the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1). This singlet provides definitive structural proof of the methoxy-for-hydroxy substitution at the 4-position of the imidazole ring [1].

¹H NMR spectroscopy Process impurity identification Imidazole intermediate characterization

Chromatographic Resolution: Validated HPLC Resolution (RS) >2.0 for Impurity-3 from Olmesartan Medoxomil and Co-eluting Impurities

In a validated stability-indicating liquid chromatographic method designed for olmesartan medoxomil bulk drug and dosage forms, the chromatographic resolution (RS) between olmesartan medoxomil and its three process-related impurities (imp-1, imp-2, and imp-3) was consistently greater than 2.0 across all stress conditions including acid/base hydrolysis, oxidation, photolysis, and thermal degradation [1]. Under the same chromatographic conditions (C18-CN column, 150 × 4.6 mm, 3.5 μm; mobile phase 20 mM sodium phosphate buffer pH 3.0 / acetonitrile 65:35 v/v; isocratic flow 1.0 mL/min; UV detection 210 nm), mass balance was confirmed at approximately 99.5%, demonstrating that the impurity-3 peak is fully resolved and quantifiable without interference from degradation products [2].

Stability-indicating HPLC Method validation Forced degradation

Regulatory Impurity Limit: OLM-Me (API-Level Methoxy Impurity) Controlled Below 0.1% Area by HPLC per Patent Specifications

U.S. Patent Application US 2009/0209603 A1 and WO 2006073519 A1 explicitly define OLM-Me, the API-level derivative of CAS 1092980-84-1 (4-(1-methoxy-1-methylethyl)-2-propyl-1-[2'-(1H-tetrazole-5-yl)biphenyl-4-ylmethyl]imidazole-5-carboxylic acid 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl ester), as a critical impurity. The patent mandates that olmesartan medoxomil drug substance must contain less than 0.1% area by HPLC of OLM-Me, and that the corresponding intermediate-level impurity D-Me must also be controlled below 0.1% in the ethyl imidazole 5-carboxylate starting material prior to downstream processing [1]. The impurity profile study of the key intermediate (1) reports that methoxy imidazole (14) levels in laboratory batches range from 0.05% to 0.8% area by HPLC, necessitating rigorous control [2].

Impurity control strategy ANDA regulatory submission Process-related impurity limit

CAS Registry Ambiguity: Multiple Distinct Compounds Marketed as 'Olmesartan Impurity 3' Require CAS-Level Verification for Accurate Procurement

A significant procurement risk exists because the trivial name 'Olmesartan Impurity 3' is assigned to at least two chemically distinct compounds in the marketplace. CAS 1092980-84-1 corresponds to the methoxy imidazole intermediate impurity (C₁₃H₂₂N₂O₃, MW 254.33), while CAS 1227626-50-7 corresponds to an olmesartan API-level impurity (C₄₄H₄₂N₆O₂, MW 686.84) . Furthermore, under CAS 1092980-84-1, some vendors list the compound as ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate while others list it as the regioisomeric ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate, indicating that the exact regioisomer supplied must be confirmed by NMR before analytical use [1].

Reference standard procurement CAS registry verification Impurity nomenclature disambiguation

UV Absorption Characteristics: λmax at 225 nm for Impurity-3 with Full Spectral Scan from 200–400 nm

In a dedicated specificity study, the absorption maxima for olmesartan medoxomil and its related impurities (Impurity-1, Impurity-2, and Impurity-3) were determined by scanning from 200 to 400 nm using a photodiode array detector. All four analytes exhibited a common λmax at 225 nm, enabling simultaneous detection at a single wavelength for routine QC analysis [1]. The RP-HPLC-DAD method for forced degradation studies employed detection at 260 nm, demonstrating that impurity-3 is detectable at multiple wavelengths with adequate sensitivity (LOD 0.03 μg/mL, LOQ 0.1 μg/mL) [2].

HPLC-DAD method development Detection wavelength optimization Impurity UV profiling

Vendor Purity Specifications: Minimum 95% to 98%+ HPLC Purity with Comprehensive Characterization Data Packages

Commercial suppliers offer CAS 1092980-84-1 at specified minimum purities of 95% (AKSci, CymitQuimica), 98% (SINCO, Yongcheng Pharma), or higher, accompanied by certificates of analysis including HPLC chromatograms, ¹H NMR, MS, and optionally ¹³C NMR, IR, UV, TGA, and qNMR data . CATO Research Chemicals supplies this compound as an analytical standard produced under ISO 17034 reference material producer accreditation, providing the highest level of metrological traceability for regulated laboratories [1]. SynZeal explicitly offers further traceability against USP or EP pharmacopoeial standards upon feasibility assessment [2].

Reference standard quality Characterization documentation ISO 17034 compliance

Procurement-Driven Application Scenarios for Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 1092980-84-1) Based on Quantitative Differentiation Evidence


ANDA Analytical Method Development and Validation (AMV) for Olmesartan Medoxomil Impurity Profiling

CAS 1092980-84-1 is the definitive reference standard for identifying and quantifying the methoxy imidazole process-related impurity in olmesartan medoxomil drug substance and drug product. Its demonstrated chromatographic resolution (RS > 2.0) from the API and other impurities under validated stability-indicating HPLC conditions [1] makes it suitable for system suitability testing (SST), relative retention time (RRT) marker establishment, and relative response factor (RRF) determination. Procurement from ISO 17034-accredited vendors ensures regulatory audit-readiness for ANDA submissions requiring ICH Q3B-compliant impurity profiling [2].

Process Development and Impurity Control Strategy for Olmesartan Medoxomil Intermediate Synthesis

During the Grignard-mediated synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1), the methoxy imidazole impurity (14) forms at levels ranging from 0.05% to 0.8% HPLC area [1]. Using an authenticated reference standard of CAS 1092980-84-1, process chemists can monitor the methoxy impurity level in real time, optimize reaction conditions (e.g., Grignard reagent stoichiometry, temperature, and quench protocol) to suppress its formation below the 0.1% patent threshold [2], and establish incoming material acceptance criteria for the D-Me impurity in the key intermediate before downstream processing to the API.

Regulatory Submission Support: OLM-Me Impurity Quantification for FDA/EMA Drug Master Files

The U.S. patent literature explicitly requires that OLM-Me, the API-stage derivative of CAS 1092980-84-1, be controlled below 0.1% area by HPLC in olmesartan medoxomil drug substance [1]. A fully characterized reference standard of the intermediate methoxy impurity is essential for: (a) spiking studies to demonstrate method accuracy and recovery at the 0.05-0.15% level; (b) establishing the limit of quantification (LOQ) for the impurity method; and (c) providing the structural characterization data (¹H NMR, ¹³C NMR, HRMS) required in the impurities section of the Common Technical Document (CTD) Module 3.2.S.3.2 [2].

Quality Control Batch Release Testing in Commercial Olmesartan Medoxomil Manufacturing

For commercial manufacturers of olmesartan medoxomil, CAS 1092980-84-1 serves as the impurity-3 reference standard in routine QC batch release testing. The compound's UV λmax at 225 nm (shared with the API and other impurities) enables integration into a single-wavelength HPLC-DAD method [1], while the established LOD of 0.03 μg/mL and LOQ of 0.1 μg/mL [2] provide sufficient sensitivity to detect the impurity at levels well below the 0.1% regulatory threshold. Procurement of the reference standard with USP or EP pharmacopoeial traceability ensures compliance with ICH Q7 GMP requirements for reference standards used in API release testing [3].

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